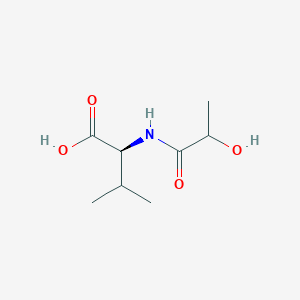
N-(2-Hydroxypropanoyl)-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Hydroxypropanoyl)-L-valine:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxypropanoyl)-L-valine typically involves the reaction of L-valine with lactic acid under controlled conditions. The reaction can be catalyzed by enzymes or chemical catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fermentation processes using microorganisms that can produce lactic acid and valine. The fermentation broth is then subjected to downstream processing, including purification and crystallization, to isolate the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-Hydroxypropanoyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N-(2-Oxopropanoyl)-L-valine.
Reduction: Regeneration of this compound.
Substitution: Formation of N-(2-Halopropanoyl)-L-valine derivatives.
Aplicaciones Científicas De Investigación
N-(2-Hydroxypropanoyl)-L-valine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent and its role in modulating immune responses.
Industry: It is used in the production of biodegradable polymers and as an additive in food and cosmetic products.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxypropanoyl)-L-valine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. It may also interact with cell surface receptors, modulating signaling pathways that regulate cellular functions such as growth, differentiation, and immune response.
Comparación Con Compuestos Similares
- N-(2-Hydroxypropanoyl)-L-methionine
- N-(2-Hydroxypropanoyl)-L-leucine
- N-(2-Hydroxypropanoyl)-L-isoleucine
Comparison: N-(2-Hydroxypropanoyl)-L-valine is unique due to its specific structure and the presence of the valine moiety. Compared to similar compounds, it may exhibit different reactivity and biological activity due to the distinct properties of valine. For example, N-(2-Hydroxypropanoyl)-L-methionine contains a sulfur atom, which can influence its chemical behavior and interactions with biological molecules.
Propiedades
Número CAS |
70190-98-6 |
|---|---|
Fórmula molecular |
C8H15NO4 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
(2S)-2-(2-hydroxypropanoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-4(2)6(8(12)13)9-7(11)5(3)10/h4-6,10H,1-3H3,(H,9,11)(H,12,13)/t5?,6-/m0/s1 |
Clave InChI |
IJKKTQLUXOILBQ-GDVGLLTNSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)O)NC(=O)C(C)O |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)
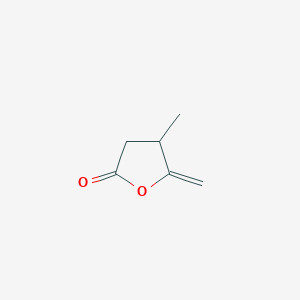
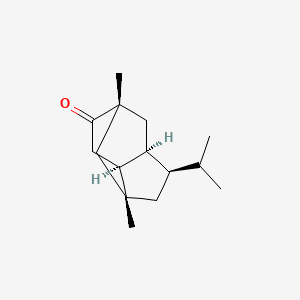
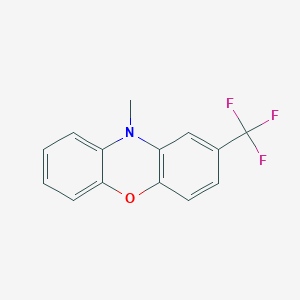
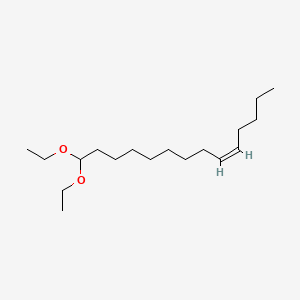
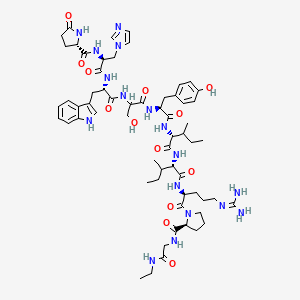
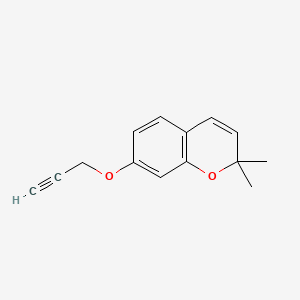

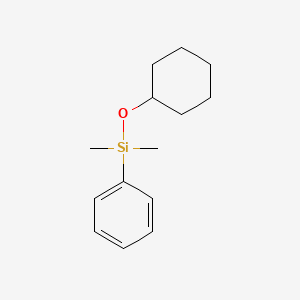
![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)
![Dimethyl 2,2'-[1,4-phenylenebis(methyleneoxy)]dibenzoate](/img/structure/B14478767.png)
![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]-](/img/structure/B14478768.png)
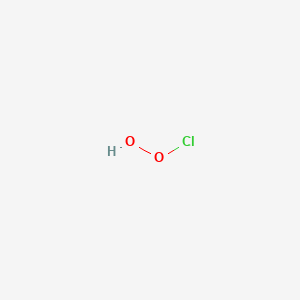
![N-[6-(2-Cyclohexylethoxy)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14478776.png)
